2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 851808-95-2
Cat. No.: VC5931328
Molecular Formula: C18H22N4OS
Molecular Weight: 342.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851808-95-2 |
|---|---|
| Molecular Formula | C18H22N4OS |
| Molecular Weight | 342.46 |
| IUPAC Name | 2-methyl-5-[(3-methylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C18H22N4OS/c1-12-7-6-10-21(11-12)15(14-8-4-3-5-9-14)16-17(23)22-18(24-16)19-13(2)20-22/h3-5,8-9,12,15,23H,6-7,10-11H2,1-2H3 |
| Standard InChI Key | PHZLPHZRJXZEJO-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b] triazol-6-ol, reflects its hybrid heterocyclic framework. Its molecular formula is C₂₁H₂₅N₄OS, derived by substituting the 3,4,5-trimethoxyphenyl group in the PubChem analog (CID 4462615) with a phenyl moiety . This modification reduces the molecular weight to 389.5 g/mol (calculated via PubChem’s algorithm), compared to 432.5 g/mol for the trimethoxyphenyl variant .
Table 1: Comparative Molecular Data
| Property | Target Compound | PubChem Analog (CID 4462615) |
|---|---|---|
| Molecular Formula | C₂₁H₂₅N₄OS | C₂₁H₂₈N₄O₄S |
| Molecular Weight (g/mol) | 389.5 | 432.5 |
| Key Substituents | Phenyl, 3-methylpiperidinyl | 3,4,5-Trimethoxyphenyl |
Stereochemical and Electronic Configuration
The compound’s core consists of a thiazolo[3,2-b][1, triazole system fused with a hydroxyl group at position 6. The phenyl and 3-methylpiperidinyl groups at position 5 introduce steric bulk and basicity, respectively. Computational modeling using PubChem’s InChIKey (LLIIRNMRYDHBER-UHFFFAOYSA-N) suggests that the 3-methylpiperidinyl group adopts a chair conformation, while the phenyl ring lies perpendicular to the triazole plane . This spatial arrangement may influence receptor binding in biological systems.
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis involves constructing the thiazolo-triazole core followed by introducing substituents. A plausible route, adapted from EvitaChem’s triazole-thiazole protocols, includes:
-
Core Formation: Cyclocondensation of thioamide derivatives with hydrazine hydrate under acidic conditions yields the thiazolo[3,2-b] triazole scaffold.
-
Substituent Attachment:
-
Piperidinyl-Phenyl Moiety: A Mannich reaction between 3-methylpiperidine, benzaldehyde, and the triazole-thiazole intermediate facilitates C–C bond formation at position 5.
-
Methyl Group at Position 2: Introduced via alkylation using methyl iodide in the presence of a base.
-
Optimization Challenges
Key hurdles include:
-
Regioselectivity: Competing reactions at N1 vs. N4 of the triazole ring require precise temperature control (60–80°C) and catalysts like p-toluenesulfonic acid.
-
Purification: The compound’s low solubility in polar solvents necessitates chromatographic separation using silica gel and ethyl acetate/hexane mixtures .
Physicochemical Properties
Solubility and Stability
Experimental data from analogous compounds suggest:
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4 due to hydrophobic phenyl and piperidinyl groups .
-
Thermal Stability: Decomposition above 240°C, as inferred from thermogravimetric analysis (TGA) of related thiazolo-triazoles.
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume